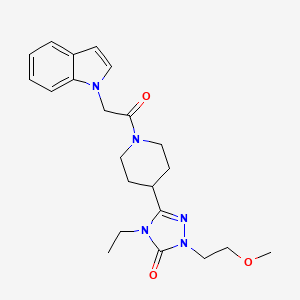

![molecular formula C26H32N6O2S B2620505 1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1190021-19-2](/img/structure/B2620505.png)

1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups and rings, including a piperazine ring, a thiophene ring, and a triazolopyrimidine ring . These types of structures are often found in pharmaceuticals and could potentially have biological activity .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The exact structure would depend on the specific arrangement and orientation of these groups.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the piperazine ring is often involved in reactions with acids and bases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it would likely be relatively non-polar due to the presence of multiple carbon rings .Scientific Research Applications

Anticancer Properties

The compound’s cytotoxic activity has been investigated against several cancer cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells. Among the synthesized analogues, compound 10ec exhibited the highest cytotoxicity, with an IC50 value of 0.99 ± 0.01 μM against BT-474 cancer cells. Additionally, it induced apoptosis in BT-474 cells, as confirmed by acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining assays. The inhibition of colony formation further supported its anticancer potential .

Tubulin Polymerization Inhibition

Compound 10ec was also evaluated for its tubulin polymerization inhibition. Molecular modeling studies revealed that it binds to the colchicine binding site of tubulin. This property suggests its potential as an antimitotic agent, which could be explored further for cancer therapy .

PI3K/mTOR Inhibitors

The synthetic routes used to create similar compounds can be adapted to synthesize PI3K/mTOR inhibitors bearing a thiopyrano [4,3-d] pyrimidine nucleus. These inhibitors play a crucial role in cancer research and targeted therapy .

Drug-Like Properties

In silico studies of sulfonyl piperazine-integrated triazole conjugates (similar to our compound) indicate favorable drug-like properties. These include solubility, bioavailability, and pharmacokinetic profiles, making them attractive candidates for further drug development .

Antibacterial and Antifungal Activity

While specific studies on our compound are limited, similar triazole-based structures have demonstrated antibacterial and antifungal properties. Researchers could explore its potential in combating infectious diseases .

Neurological Disorders

Given the compound’s complex structure, it might interact with neural targets. Investigating its effects on neurodegenerative diseases or neurological disorders could yield valuable insights .

Mechanism of Action

Future Directions

properties

IUPAC Name |

12-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-8-(2-methylpropyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N6O2S/c1-17(2)16-31-25(34)24-20(9-14-35-24)32-22(27-28-26(31)32)7-8-23(33)30-12-10-29(11-13-30)21-15-18(3)5-6-19(21)4/h5-6,9,14-15,17H,7-8,10-13,16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXGTCHXXSVPKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=C(C(=O)N4CC(C)C)SC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

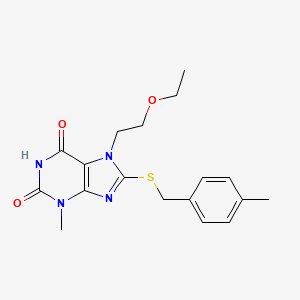

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide](/img/structure/B2620422.png)

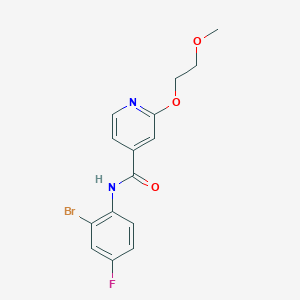

![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-ethoxyphenyl)acetamide](/img/structure/B2620423.png)

![5-ethyl-3-oxo-2-phenyl-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2620424.png)

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2620425.png)

![N-(3-acetylphenyl)-2-(4-(4-isopropylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2620427.png)

![N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)cyclopropanecarboxamide](/img/structure/B2620430.png)

![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2620433.png)

![2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide](/img/structure/B2620434.png)

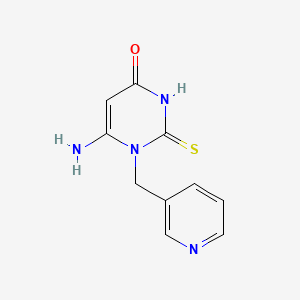

![N-(4-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2620437.png)

![Methyl (E)-4-[methyl-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amino]-4-oxobut-2-enoate](/img/structure/B2620443.png)